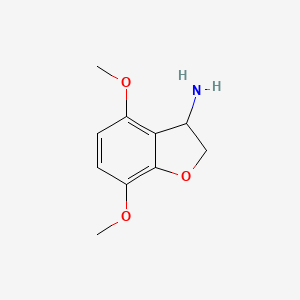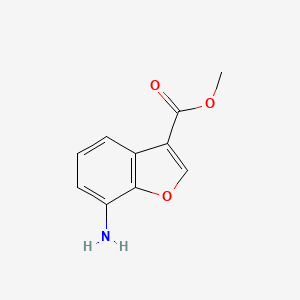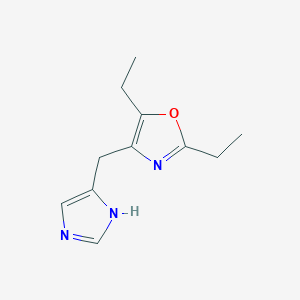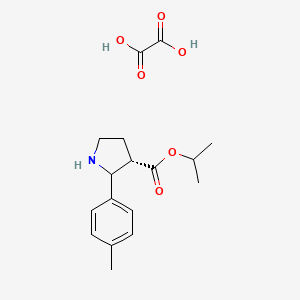
(3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure includes an isopropyl group, a p-tolyl group, and an oxalate ester, making it a unique and potentially valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from cyclic or acyclic precursors, which can be achieved through various synthetic strategies such as:
Microwave-Assisted Organic Synthesis (MAOS): This method enhances synthetic efficiency and supports the formation of pyrrolidine rings.
Functionalization of Preformed Pyrrolidine Rings: This involves the modification of existing pyrrolidine rings, such as proline derivatives, to introduce the desired functional groups.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often employs scalable and efficient synthetic routes. The use of microwave-assisted synthesis and other advanced techniques allows for the large-scale production of these compounds with high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Medicine: Its potential therapeutic properties are explored for drug development.
Industry: The compound’s unique structure allows for its use in the development of new materials and industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
(3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate is unique due to its specific functional groups and stereochemistry. The presence of the isopropyl and p-tolyl groups, along with the oxalate ester, distinguishes it from other pyrrolidine derivatives and contributes to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C17H23NO6 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
oxalic acid;propan-2-yl (3S)-2-(4-methylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO2.C2H2O4/c1-10(2)18-15(17)13-8-9-16-14(13)12-6-4-11(3)5-7-12;3-1(4)2(5)6/h4-7,10,13-14,16H,8-9H2,1-3H3;(H,3,4)(H,5,6)/t13-,14?;/m0./s1 |
Clave InChI |
YBIVIGBUBMHYKR-GPFYXIAXSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2[C@H](CCN2)C(=O)OC(C)C.C(=O)(C(=O)O)O |
SMILES canónico |
CC1=CC=C(C=C1)C2C(CCN2)C(=O)OC(C)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


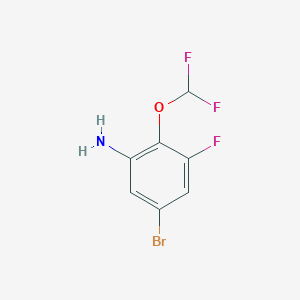
![6-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12863106.png)
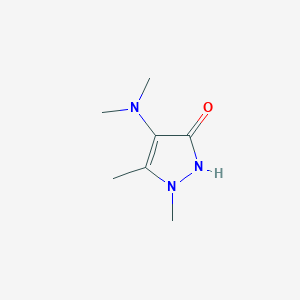

![2-(Chloromethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12863118.png)
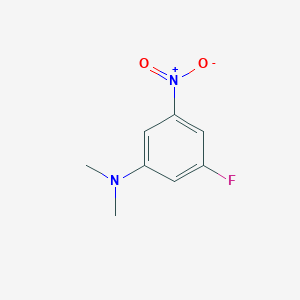
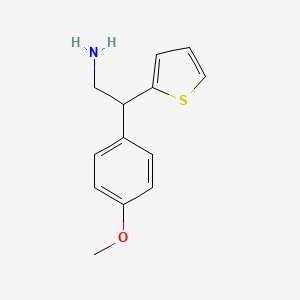
![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
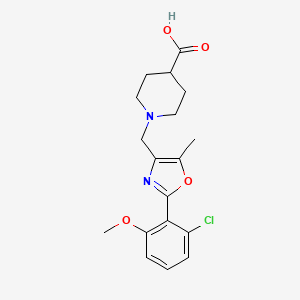
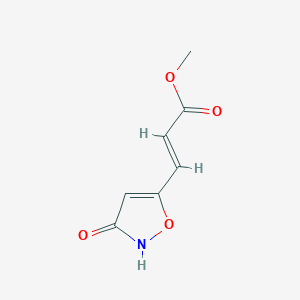
![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12863149.png)
